Urea Attachment Position: C6 vs. C7 Regioisomer Differentiation
The urea group in 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is covalently attached at the 6-position of the 2-oxo-1,2,3,4-tetrahydroquinoline ring system. In the VR1 antagonist patent family encompassing tetrahydroquinolinylureas, regioisomeric attachment at C6 vs. C7 is a defined variable that generates distinct compounds with separately measured biological activities; the 6-substituted 2-oxo-tetrahydroquinoline core represents a specific structural entry that is not interchangeable with the 7-substituted isomer [1]. No head-to-head IC50 comparison between the C6 and C7 isomers of this exact urea derivative has been published, but the patent classification treats them as separate chemical entities, implying differentiated pharmacological profiles.
| Evidence Dimension | Regiochemistry of urea attachment on the tetrahydroquinolinone scaffold |
|---|---|
| Target Compound Data | Urea attached at C6 position of 2-oxo-1,2,3,4-tetrahydroquinoline |
| Comparator Or Baseline | Hypothetical 7-position isomer (1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea) |
| Quantified Difference | Not quantified in accessible literature; classified as distinct compounds in VR1 patent families |
| Conditions | Structural classification per WO2005044802A2 |
Why This Matters
Among tetrahydroquinoline ureas, even a single-position ring attachment shift can rerank the compound in patent SAR tables; purchasers must certify the 6-yl isomer to match lead-optimization series referencing this substitution pattern.
- [1] Bayer HealthCare AG. Tetrahydro-quinolinylurea derivatives as VR1 antagonists. Patent WO2005044802A2, 2004. View Source
